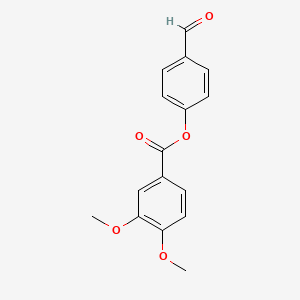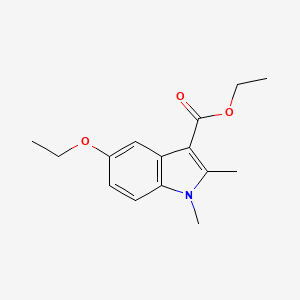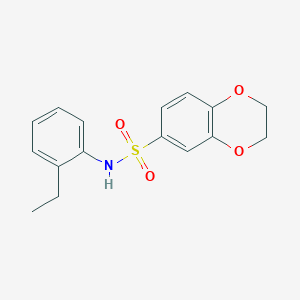![molecular formula C18H19FN2O2 B5802981 2-[(2,2-dimethylpropanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5802981.png)
2-[(2,2-dimethylpropanoyl)amino]-N-(4-fluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,2-dimethylpropanoyl)amino]-N-(4-fluorophenyl)benzamide is a chemical compound that is commonly referred to as "DAA-1097." It is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various diseases.
Mecanismo De Acción
DAA-1097 works by inhibiting the activity of an enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are molecules that play a role in regulating pain, inflammation, and other physiological processes. By inhibiting FAAH, DAA-1097 increases the levels of endocannabinoids in the body, which can lead to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
DAA-1097 has been shown to have several biochemical and physiological effects. In cancer research, DAA-1097 has been shown to induce apoptosis in cancer cells and inhibit their growth. In neurodegenerative disease research, DAA-1097 has been shown to protect against neuronal damage and improve cognitive function. In autoimmune disorder research, DAA-1097 has been shown to suppress the immune response and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DAA-1097 is that it is a small molecule inhibitor, which makes it easier to synthesize and study in the laboratory. However, one limitation of DAA-1097 is that it is not very selective for FAAH and can also inhibit other enzymes in the body. This can lead to unwanted side effects and limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of DAA-1097. One direction is to develop more selective inhibitors of FAAH that do not have unwanted side effects. Another direction is to study the effects of DAA-1097 in combination with other drugs or therapies to enhance its therapeutic potential. Additionally, more research is needed to fully understand the mechanism of action of DAA-1097 and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, DAA-1097 is a small molecule inhibitor that has potential therapeutic applications in the treatment of various diseases. Its mechanism of action involves inhibiting the activity of FAAH, which can lead to a reduction in pain and inflammation. While DAA-1097 has several advantages for laboratory experiments, it also has limitations that need to be addressed. Future research directions for DAA-1097 include developing more selective inhibitors, studying its effects in combination with other therapies, and further understanding its mechanism of action.
Métodos De Síntesis
The synthesis of DAA-1097 involves several steps. The first step involves the reaction of 4-fluoroaniline with 2,2-dimethylpropanoic anhydride, which results in the formation of 4-fluoro-N-(2,2-dimethylpropanoyl)aniline. This intermediate is then reacted with 2-aminobenzamide in the presence of a catalyst to form DAA-1097.
Aplicaciones Científicas De Investigación
DAA-1097 has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, neurodegenerative diseases, and autoimmune disorders. In cancer research, DAA-1097 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, DAA-1097 has been shown to protect against neuronal damage and improve cognitive function. In autoimmune disorder research, DAA-1097 has been shown to suppress the immune response and reduce inflammation.
Propiedades
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-N-(4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-18(2,3)17(23)21-15-7-5-4-6-14(15)16(22)20-13-10-8-12(19)9-11-13/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTXWWHSVCHISY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5802904.png)
![N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5802909.png)
![3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B5802913.png)

![3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5802928.png)
![N-(1-phenylcyclopropyl)-N'-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea](/img/structure/B5802932.png)
![N-ethyl-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5802936.png)


![1-(2-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802958.png)

![N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline](/img/structure/B5802966.png)

![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5802995.png)